molecular formula C9H15F2NO2 B1476342 2-(3,3-Difluoropiperidin-1-yl)butanoic acid CAS No. 1999077-47-2

2-(3,3-Difluoropiperidin-1-yl)butanoic acid

Cat. No. B1476342
CAS RN: 1999077-47-2
M. Wt: 207.22 g/mol
InChI Key: RLPGDSYKHLXETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)butanoic acid, also known as 2-(3,3-difluoropiperidin-1-yl)butanoic acid or 2-(3,3-difluoropiperidin-1-yl)butyric acid, is an organic compound with the molecular formula C6H10F2NO2. It is a white solid that is soluble in water and has a melting point of 197-198°C. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)butanoic acid(3,3-Difluoropiperidin-1-yl)butanoic acid is not well understood. However, it is believed to act as a proton donor, forming hydrogen bonds with other molecules. This allows it to interact with other molecules in a variety of ways, such as forming strong complexes with other molecules or altering the reactivity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,3-Difluoropiperidin-1-yl)butanoic acid(3,3-Difluoropiperidin-1-yl)butanoic acid are not well understood. However, it is believed to be a weak inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-(3,3-Difluoropiperidin-1-yl)butanoic acid(3,3-Difluoropiperidin-1-yl)butanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of temperatures and pH levels. Additionally, it is soluble in a variety of solvents, including water, methanol, and ethanol. However, it is important to note that it is not suitable for use in biological systems, as it is rapidly metabolized by enzymes in the body.

Future Directions

The potential future directions for 2-(3,3-Difluoropiperidin-1-yl)butanoic acid(3,3-Difluoropiperidin-1-yl)butanoic acid are numerous. Further research is needed to better understand its mechanism of action and its physiological effects. Additionally, it may be possible to use it as a building block for the synthesis of new pharmaceuticals or materials. Additionally, it may be possible to use it as a reactant in organic synthesis reactions or as a reagent in the synthesis of peptides and peptidomimetics. Finally, it may be possible to use it to study the effects of fluorinated compounds on biological systems.

Scientific Research Applications

2-(3,3-Difluoropiperidin-1-yl)butanoic acid(3,3-Difluoropiperidin-1-yl)butanoic acid has a variety of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals and materials. It is also used in the synthesis of fluorinated polymers and as a reactant in organic chemistry. Additionally, it is used as a reagent in the synthesis of peptides and peptidomimetics.

properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-2-7(8(13)14)12-5-3-4-9(10,11)6-12/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPGDSYKHLXETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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